N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then acylated with 2-fluoro-5-methylaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the tetrazole ring or the fluoro group.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluoro position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its tetrazole moiety, which is known to enhance bioavailability and metabolic stability.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The fluoro and phenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- N-(2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- N-(2-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Uniqueness
N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to the presence of both fluoro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the tetrazole ring may result in enhanced properties compared to similar compounds.
Properties
Molecular Formula |
C16H14FN5O |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-7-8-13(17)14(9-11)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
JYXSEKAGRCCEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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